
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide typically involves multiple steps, starting from simpler benzamide derivatives. The process often includes:
Formylation: Introduction of the formyl group (-CHO) to the benzamide ring.
Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzamide ring.
Diethylation: Introduction of diethyl groups (-C2H5) to the nitrogen atom of the amide group.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-2-carboxy-3-methoxy-6-(methoxymethoxy)benzamide, while reduction may produce N,N-Diethyl-2-hydroxymethyl-3-methoxy-6-(methoxymethoxy)benzamide .
Scientific Research Applications
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-formyl-6-methoxybenzamide
- N,N-Diethyl-3-methoxy-6-(methoxymethoxy)benzamide
- N,N-Diethyl-2-formyl-3-methoxybenzamide
Uniqueness
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
108859-73-0 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N,N-diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C15H21NO5/c1-5-16(6-2)15(18)14-11(9-17)12(20-4)7-8-13(14)21-10-19-3/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
WZFHMXCBHPPMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1C=O)OC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
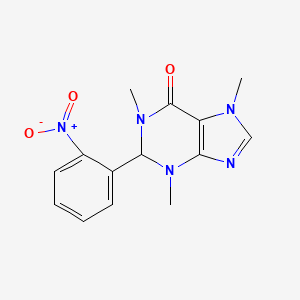
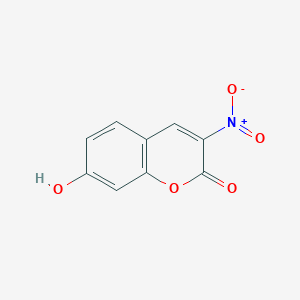
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

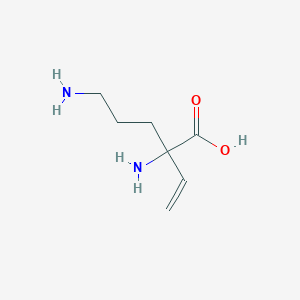
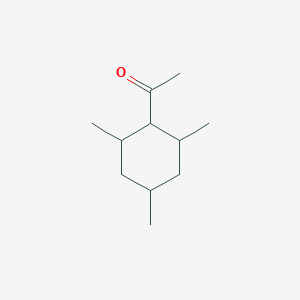


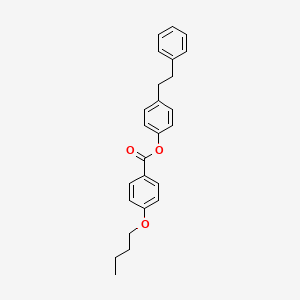

![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
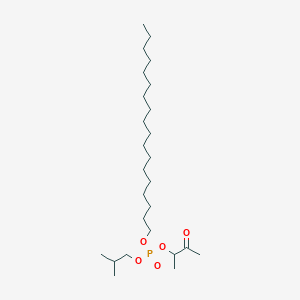
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
